1-(3,4-Difluorophenoxy)butan-2-amine
Description
1-(3,4-Difluorophenoxy)butan-2-amine is an organofluorine compound featuring a butan-2-amine backbone substituted with a 3,4-difluorophenoxy group at the first carbon. The molecule combines a moderately lipophilic aromatic system (due to fluorine atoms) with a flexible amine-containing alkyl chain.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
1-(3,4-difluorophenoxy)butan-2-amine |
InChI |
InChI=1S/C10H13F2NO/c1-2-7(13)6-14-8-3-4-9(11)10(12)5-8/h3-5,7H,2,6,13H2,1H3 |
InChI Key |
YFOBZIWRUHGPGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC(=C(C=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenoxy)butan-2-amine typically involves the reaction of 3,4-difluorophenol with butan-2-amine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with butan-2-amine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1-(3,4-Difluorophenoxy)butan-2-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenoxy)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(3,4-Difluorophenoxy)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenoxy)butan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Physicochemical Properties
- Electron-Withdrawing vs. Donating Groups: The 3,4-difluoro substituents in the target compound reduce electron density on the phenyl ring, favoring electrophilic substitution at specific positions. In contrast, methoxy groups in 1-(3,4-dimethoxyphenyl)butan-2-amine increase electron density, altering reactivity in aromatic reactions .
Lipophilicity and Solubility :
- Fluorine atoms enhance lipophilicity (logP ≈ 2.5–3.0 estimated), improving membrane permeability. Pentafluoro derivatives (e.g., ) exhibit even higher logP values (~4.0), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Methoxy-substituted analogs (e.g., 1-(3,4-dimethoxyphenyl)butan-2-amine) have lower logP (~1.8) due to polar oxygen atoms, favoring solubility in polar solvents .
- Amine Positioning and Basicity: Butan-2-amine’s secondary amine (pKa ~10–11) offers moderate basicity, facilitating salt formation (e.g., HCl salts for stability, as seen in alpha-ethyl 2C-D ). In 2-(3,4-Difluorophenoxy)aniline (), the primary amine on the phenyl ring has higher acidity (pKa ~4–5), making it less basic but reactive in diazotization or coupling reactions .
Biological Activity
1-(3,4-Difluorophenoxy)butan-2-amine, also known as 1-(3,4-Difluorophenoxy)butan-2-amine hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H14ClF2NO
- Molecular Weight : 237.67 g/mol
- Physical Appearance : White to off-white crystalline powder
- Solubility : Soluble in water and alcohol
- Melting Point : 280°C - 290°C
- Boiling Point : 315°C
Biological Activities
1-(3,4-Difluorophenoxy)butan-2-amine exhibits several notable biological activities:
Antioxidant Activity
Research indicates that this compound can significantly reduce oxidative stress levels in various biological models. This activity is crucial for protecting cells from damage caused by free radicals.
Antineoplastic Properties
Studies have shown that 1-(3,4-Difluorophenoxy)butan-2-amine can inhibit the growth of cancer cells. In vitro assays demonstrated that the compound induces apoptosis in cancer cells, which is characterized by chromatin condensation and externalization of phosphatidylserine.
Glucose Utilization Improvement
Animal studies have suggested that this compound may enhance glucose utilization, potentially offering benefits for metabolic disorders such as diabetes.
The exact mechanisms through which 1-(3,4-Difluorophenoxy)butan-2-amine exerts its biological effects are still under investigation. However, preliminary data suggest that it may interact with various cellular pathways involved in cell growth and apoptosis. The compound's structural features likely contribute to its specific biological activities.
In Vitro Studies
In vitro studies conducted on human cancer cell lines have shown that treatment with 1-(3,4-Difluorophenoxy)butan-2-amine leads to significant reductions in cell viability. The MTT assay results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent antitumor activity .
In Vivo Studies
Animal model studies have further supported the compound's potential as an antineoplastic agent. For instance, in xenograft models of human cancers, treatment with this compound resulted in delayed tumor growth without significant weight loss in the subjects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(3,4-Difluorophenoxy)butan-2-amine, a comparison with structurally similar compounds can be beneficial. Below is a summary table highlighting key differences:
| Compound Name | Antioxidant Activity | Antineoplastic Activity | Glucose Utilization |
|---|---|---|---|
| 1-(3,4-Difluorophenoxy)butan-2-amine | Yes | Yes | Yes |
| 1-(3,4-Methylenedioxyphenyl)-2-butanamine | Moderate | Yes | No |
| 4-Azaindoles | No | Yes | Moderate |
Future Directions for Research
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of 1-(3,4-Difluorophenoxy)butan-2-amine. Potential areas for future investigation include:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
- Exploration of combination therapies with other anticancer agents to enhance efficacy.
- Investigation into the compound's effects on different cancer types and stages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
